molecular formula C6HClFIN2 B6221192 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile CAS No. 2758001-53-3

2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile

Cat. No.: B6221192
CAS No.: 2758001-53-3
M. Wt: 282.4
InChI Key:
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Description

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6HClFIN. This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on a pyridine ring, along with a nitrile group at the 4-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes halogenation reactions where the pyridine ring is sequentially substituted with chlorine, fluorine, and iodine. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the halogenation and cyanation steps. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-4-iodopyridine
  • 2-Chloro-3-fluoro-4-iodopyridine
  • 2-Fluoro-4-iodopyridine

Comparison: Compared to these similar compounds, 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to the presence of the nitrile group, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile intermediate in various synthetic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile involves the introduction of a cyano group to a pyridine ring, followed by the substitution of chlorine, fluorine, and iodine atoms at specific positions on the ring.", "Starting Materials": [ "2-cyanopyridine", "sodium azide", "iodine", "fluorine gas", "thionyl chloride", "sodium cyanide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 2-cyanopyridine to 2-azidopyridine using sodium azide in DMF", "Step 2: Reduction of 2-azidopyridine to 2-aminopyridine using palladium on carbon and hydrogen gas", "Step 3: Conversion of 2-aminopyridine to 2-chloropyridine using thionyl chloride in acetonitrile", "Step 4: Conversion of 2-chloropyridine to 2-chloro-3-fluoropyridine using fluorine gas and copper(I) iodide in diethyl ether", "Step 5: Conversion of 2-chloro-3-fluoropyridine to 2-chloro-3-fluoro-5-iodopyridine using iodine and potassium carbonate in DMF", "Step 6: Conversion of 2-chloro-3-fluoro-5-iodopyridine to 2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile using sodium cyanide in DMF" ] }

CAS No.

2758001-53-3

Molecular Formula

C6HClFIN2

Molecular Weight

282.4

Purity

95

Origin of Product

United States

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